7-Methoxy-1-benzofuran-2-carboxamide
Description
Significance of the Benzofuran (B130515) Scaffold in Medicinal Chemistry Research
The benzofuran scaffold is a cornerstone in drug discovery due to its presence in many compounds with potent biological and pharmacological properties. rsc.org Its derivatives are known to exhibit a diverse range of therapeutic activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, antioxidant, and analgesic effects. nih.govtaylorandfrancis.commdpi.com The versatility of the benzofuran ring allows for structural modifications at various positions, enabling chemists to synthesize extensive libraries of compounds for biological screening. researchgate.net
The therapeutic importance of this scaffold is validated by its inclusion in several clinically approved drugs. nih.govuq.edu.au For instance, Amiodarone is an antiarrhythmic drug, Methoxsalen is used in the treatment of skin conditions like psoriasis, and Vilazodone is an antidepressant. nih.govchemrxiv.org The demonstrated success of these drugs underscores the value of the benzofuran core in developing effective pharmaceutical agents. nih.gov Researchers continue to explore this scaffold to create novel compounds targeting a multitude of diseases, including various cancers, microbial infections, and neurodegenerative disorders. nih.govresearchgate.netrsc.org
Overview of 7-Methoxy-1-benzofuran-2-carboxamide as a Core Structure in Academic Investigations
Within the broad family of benzofuran derivatives, this compound has emerged as a key core structure in academic research, particularly in the field of neuroprotection. An amide moiety is linked to two hydrophobic components—an aromatic phenyl ring and the benzofuran moiety—in this class of compounds. nih.gov A notable study involved the synthesis of a series of eighteen novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, starting from 7-methoxy-2-benzofuran-carboxylic acid. nih.govresearchgate.net
These investigations were prompted by evidence of the neuroprotective and antioxidant properties of benzofuran compounds. nih.gov The synthesized derivatives were evaluated for their ability to protect primary cultured rat cortical neuronal cells from excitotoxic damage induced by N-methyl-D-aspartate (NMDA). nih.govresearchgate.net The research aimed to establish a structure-activity relationship by introducing various electron-releasing or electron-withdrawing groups at different positions on the phenyl ring of the carboxamide moiety. nih.gov
The findings revealed that specific substitutions significantly influenced the neuroprotective activity. For example, a derivative with a methyl group (-CH3) at the R2 position of the phenyl ring (compound 1f ) showed the most potent and effective neuroprotective action against NMDA-induced excitotoxicity. nih.govresearchgate.net Another derivative, with a hydroxyl group (-OH) at the R3 position (compound 1j ), also demonstrated marked anti-excitotoxic effects and was found to scavenge free radicals and inhibit lipid peroxidation, indicating antioxidant activity. nih.govresearchgate.netnih.gov These studies highlight this compound as a promising scaffold for developing lead compounds with potential therapeutic applications in neurodegenerative disorders. nih.gov
Table 1: Neuroprotective Effects of Selected this compound Derivatives
Table 2: Antioxidant Activity of Compound 1j
Current Research Landscape and Future Directions for Benzofuran Carboxamides
The current research landscape for benzofuran carboxamides is dynamic and expanding, driven by the quest for new and more effective therapeutic agents. biointerfaceresearch.com Scientists are actively designing and synthesizing novel derivatives to explore their potential against a wide range of diseases. nih.govmdpi.com A significant focus remains on anticancer research, where benzofuran-2-carboxamide (B1298429) derivatives have shown high potency against various human cancer cell lines, including colon, cervical, liver, and lung cancer. rsc.org For example, studies on N-(5-(2-bromobenzyl)thiazol-2-yl) benzofuran-2-carboxamide have shown it inhibits the growth of human hepatocellular carcinoma cells. mdpi.com
Future research is heading in several promising directions. One key area is the development of more efficient and modular synthetic strategies to create diverse libraries of benzofuran carboxamides. nih.govmdpi.com This includes employing modern techniques like C-H activation and transamidation to rapidly assemble complex molecules. nih.govchemrxiv.org Another direction involves the creation of hybrid molecules, where the benzofuran carboxamide scaffold is combined with other pharmacologically active moieties (like imidazole, triazole, or quinazolinone) to enhance biological activity and target multiple pathways simultaneously. rsc.orgnih.gov Furthermore, there is growing interest in exploring the applications of benzofuran derivatives beyond medicine, in fields such as materials science, energy storage, and catalysis, opening new avenues for interdisciplinary research. numberanalytics.com
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBMTZMEBSICRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363379 | |
| Record name | 7-methoxy-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53020-46-5 | |
| Record name | 7-methoxy-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Methoxy 1 Benzofuran 2 Carboxamide and Its Derivatives
Foundational Synthetic Routes to the Core Scaffold
The primary and most direct approach to synthesizing the 7-Methoxy-1-benzofuran-2-carboxamide core begins with its corresponding carboxylic acid precursor. This foundational strategy involves the formation of an amide bond, a cornerstone reaction in medicinal chemistry.
Synthesis from 7-Methoxy-2-benzofuran-carboxylic Acid
The principal starting material for the synthesis of the title compound is 7-Methoxy-1-benzofuran-2-carboxylic acid. The conversion of this carboxylic acid to the primary carboxamide is the most straightforward route to the core scaffold. This transformation hinges on the effective formation of an amide bond with an ammonia (B1221849) source. While direct reaction is possible under harsh conditions (e.g., high heat), such methods are often incompatible with complex molecules. chemistrysteps.com Therefore, the use of coupling agents to activate the carboxylic acid is the preferred and more versatile strategy.
Coupling Reactions and Amidation Strategies for Carboxamide Formation
The direct reaction between a carboxylic acid and an amine is typically unfavorable at room temperature due to a rapid acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt, rendering the amine non-nucleophilic. chemistrysteps.com To overcome this, coupling agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. chemistrysteps.com
A variety of modern coupling reagents have been developed for this purpose, enabling amide bond formation under mild conditions with high yields. nih.govresearchgate.net Common strategies involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. chemistrysteps.com To improve efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov Other classes of highly effective coupling agents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for rapid reaction times and resistance to racemization. researchgate.netpeptide.com
Table 1: Common Coupling Agents for Carboxamide Formation
| Coupling Agent | Full Name | Additive(s) | Function |
|---|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, DMAP | Activates carboxylic acid; water-soluble byproducts. chemistrysteps.comnih.gov |
| DCC | N,N'-Dicyclohexylcarbodiimide | DMAP | Activates carboxylic acid; insoluble urea (B33335) byproduct. chemistrysteps.compeptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA | Forms an activated ester, fast reaction rates, less epimerization. researchgate.netpeptide.com |
| CDI | Carbonyldiimidazole | None | Forms a reactive acylimidazole intermediate. peptide.com |
Advanced Derivatization Techniques and Scaffold Modifications
Beyond the synthesis of the parent carboxamide, significant research has focused on modifying the benzofuran (B130515) scaffold to create diverse libraries of analogues for structure-activity relationship (SAR) studies. These advanced techniques include C-H functionalization and the construction of novel heterocyclic systems.
Palladium-Catalyzed C-H Arylation and Transamidation Chemistry
A highly modular strategy for derivatizing the benzofuran core involves a combination of directed C-H arylation and subsequent transamidation. mdpi.comnih.gov This powerful sequence allows for the introduction of a wide array of substituents at the C3 position of the benzofuran ring.
The process begins by installing an 8-aminoquinoline (B160924) (8-AQ) directing group onto the benzofuran-2-carboxylic acid. chemrxiv.org This 8-AQ amide then directs a palladium catalyst, such as Pd(OAc)₂, to selectively activate and functionalize the adjacent C-H bond at the C3 position. mdpi.com Using various aryl iodides as coupling partners, a diverse set of aryl and heteroaryl groups can be efficiently installed. mdpi.com The reaction mechanism is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle, with additives like silver acetate (B1210297) (AgOAc) often being essential for high efficiency. mdpi.com
Following C-H arylation, the 8-AQ directing group can be cleaved and replaced with other amines through a one-pot, two-step transamidation procedure. mdpi.comnih.gov The 8-AQ amide is first activated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an intermediate N-acyl-Boc-carbamate. chemrxiv.org This activated intermediate is then susceptible to nucleophilic attack by a range of primary or secondary amines, yielding the final C3-arylated benzofuran-2-carboxamide (B1298429) derivative. mdpi.comdiva-portal.org This synthetic sequence provides a highly efficient and modular route to structurally complex benzofuran derivatives. chemrxiv.orgresearchgate.net
Table 2: C-H Arylation and Transamidation Sequence
| Step | Description | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Directing Group Installation | Benzofuran-2-carboxylic acid, 8-aminoquinoline, Coupling Agent | Forms the substrate for directed C-H activation. chemrxiv.org |
| 2 | C-H Arylation | Pd(OAc)₂, Aryl Iodide, AgOAc | Installs diverse aryl groups at the C3 position. mdpi.com |
| 3 | Transamidation (Activation) | Boc₂O, DMAP | Activates the 8-AQ amide for cleavage. chemrxiv.orgmdpi.com |
| 4 | Transamidation (Aminolysis) | Various primary/secondary amines | Cleaves the directing group and installs the final carboxamide. mdpi.com |
Incorporation of Fused Heterocyclic Ring Systems (e.g., Oxadiazole, Pyrazole (B372694), Triazole)
Another major strategy for diversification involves using the carboxamide or its precursors to construct additional heterocyclic rings, creating fused or linked multi-ring systems. Oxadiazoles, pyrazoles, and triazoles are commonly explored due to their prevalence in biologically active compounds.
Oxadiazole Derivatives : Derivatives featuring a 1,3,4-oxadiazole (B1194373) ring are typically synthesized from 7-methoxy-benzofuran-2-carboxylic acid hydrazide. This key intermediate is prepared by reacting the corresponding ethyl ester with hydrazine (B178648) hydrate. The acid hydrazide can then be cyclized. For example, reaction with acetic anhydride (B1165640) followed by treatment with phosphoryl chloride (POCl₃) yields a methyl-substituted oxadiazole. Similarly, reaction with ethyl chloroformate can lead to other derivatives. Another route involves the reaction of an acid with a hydrazide, followed by cyclodehydration using reagents like Burgess reagent.
Pyrazole Derivatives : Pyrazole rings can also be constructed from the 7-methoxy-benzofuran-2-carboxylic acid hydrazide intermediate. A common method is the condensation of the hydrazide with a 1,3-dicarbonyl compound. For instance, refluxing the hydrazide with acetylacetone (B45752) or benzoylacetone (B1666692) in the presence of an acid catalyst yields the corresponding dimethyl- or methyl-phenyl-substituted pyrazole derivatives, respectively.
Triazole Derivatives : 1,2,3-triazole derivatives are often synthesized using the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". niscair.res.in This involves preparing an alkyne-functionalized benzofuran, such as prop-2-yn-1-yl benzofuran-2-carboxylate, and reacting it with a variety of substituted aryl or benzyl (B1604629) azides. niscair.res.in This method is valued for its mild, often aqueous, reaction conditions and high yields. niscair.res.in
Acylsulfonamide and Other Bioisosteric Approaches in Analog Synthesis
In medicinal chemistry, bioisosteric replacement is a common strategy to modulate the physicochemical and pharmacological properties of a lead compound. The carboxamide group can be replaced by various surrogates, with N-acylsulfonamides being a particularly important bioisostere for carboxylic acids and their amide derivatives. nih.govdrughunter.com
N-acylsulfonamides are frequently employed because they can mimic the hydrogen bonding capabilities of a carboxylic acid. researchgate.net They possess an acidic N-H proton with a pKa value often comparable to that of carboxylic acids, allowing them to engage in similar ionic interactions with biological targets. researchgate.net The replacement of a carboxamide with an acylsulfonamide or a related group can lead to significant improvements in potency, metabolic stability, or membrane permeability. drughunter.comnih.gov The synthesis of these analogs provides a powerful tool for optimizing the properties of the this compound scaffold during drug discovery campaigns. nih.gov
Generation of Substituted Phenylbenzofuran-2-carboxamide Series
The synthesis of N-(substitutedphenyl)benzofuran-2-carboxamide derivatives is commonly achieved through a direct, one-step coupling reaction. nih.gov This method involves the reaction of benzofuran-2-carboxylic acid with various aniline (B41778) derivatives. nih.gov The coupling is facilitated by the use of activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt). nih.govresearchgate.net This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature overnight. nih.govresearchgate.net
Another established method for producing N-phenylbenzofuran-2-carboxamides involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For instance, mono- and di-methoxy-3-methyl-N-phenylbenzofuran-2-carboxamides have been synthesized by reacting the corresponding 3-methylbenzofuran-2-carboxylic acids with aniline in the presence of DCC and DMAP. nih.gov
The following table summarizes the synthesis of several N-(substitutedphenyl)benzofuran-2-carboxamide derivatives.
| Compound | Starting Materials | Reagents and Conditions | Reference |
|---|---|---|---|
| N-(substitutedphenyl)benzofuran-2-carboxamide derivatives (4a-d) | Benzofuran-2-carboxylic acid, Aniline derivatives (3a-d) | EDC, HOBt, THF, room temperature, overnight | nih.gov |
| Mono- and di- methoxy-3-methyl-N-phenylbenzofuran-2-carboxamides (2a and 2b) | 3-Methylbenzofuran-2-carboxylic acids (1a and 1b), Aniline | DCC, DMAP, room temperature | nih.gov |
| 3-Methyl-N-phenylbenzofuran-2-carboxamide (2c) | 3-Methylbenzofuran-2-carboxylic acid (1c), Aniline | DCC, DMAP, Dichloromethane, room temperature, 23h | nih.gov |
| C3-substituted, benzofuran-2-carboxamide derivatives (3a-j) | N-(quinolin-8-yl)benzofuran-2-carboxamides (1a-e), Aryl iodide | 1. Pd(OAc)2, NaOAc, AgOAc, CPME, 110 °C; 2. Amine, Toluene, 60 °C | mdpi.com |
Methodologies for Compound Characterization and Purity Assessment
The structural confirmation and purity of synthesized benzofuran-2-carboxamide derivatives are established using a combination of analytical and spectral techniques. researchgate.net Following synthesis, crude products are often purified using methods such as recrystallization or column chromatography over silica (B1680970) gel. nih.govmdpi.com
The primary methods for structural elucidation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both Proton (¹H-NMR) and Carbon-13 (¹³C-NMR) spectroscopy are critical for determining the molecular structure. nih.govbiointerfaceresearch.com For example, in the characterization of 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide, ¹H-NMR was used to identify the chemical shifts and splitting patterns of protons corresponding to methyl, methoxy (B1213986), aromatic, and amide groups, while ¹³C-NMR confirmed the carbon framework of the molecule. nih.gov
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of the synthesized compounds. nih.gov Techniques such as Electrospray Ionization (ESI-MS) are also utilized. researchgate.net
Elemental Analysis : This method provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is then compared to the calculated theoretical values to confirm the empirical formula. nih.govbiointerfaceresearch.com
The following table presents characterization data for a representative benzofuran-2-carboxamide derivative.
| Technique | Data for 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | Reference |
|---|---|---|
| ¹H-NMR (300 MHz, CDCl₃) | δ/ppm: 2.50 (3H, s, -CH₃), 2.68 (3H, s, -COCH₃), 3.80 (3H, s, -OCH₃), 3.90 (3H, s, -OCH₃), 7.41 (1H, s, Ar-H), 7.70 (2H, br. m, -NH₂) | nih.gov |
| ¹³C-NMR | δ 8.73, 32.47, 56.04, 61.85, 104.99, 120.02, 121.07, 125.07, 143.14, 144.08, 146.34, 150.07, 160.93, 197.55 | nih.gov |
| HRMS (m/z) | Calculated for [M + Na]⁺: 300.0842, Found: 300.0842⁺ | nih.gov |
| Elemental Analysis | Calculated for C₁₄H₁₅NO₅: C 60.64%, H 5.45%, N 5.05%. Found: C 60.04%, H 4.537%, N 4.81% | nih.gov |
Biological Activity and Pharmacological Potential of 7 Methoxy 1 Benzofuran 2 Carboxamide Derivatives
In Vitro Biological Evaluations
Investigations into Neuroprotective Activities
The neuroprotective potential of 7-Methoxy-1-benzofuran-2-carboxamide derivatives has been a primary focus of research. These investigations aim to understand how these compounds can shield neurons from damage and death, particularly in the context of excitotoxicity, a process implicated in various neurodegenerative conditions.
Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate (B1630785). explorationpub.com This overstimulation leads to the prolonged activation of receptors like the N-Methyl-D-aspartate (NMDA) receptor, causing a massive influx of calcium ions into the neurons and triggering a cascade of neurotoxic events.
A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their ability to protect primary cultured rat cortical neuronal cells from NMDA-induced excitotoxicity. nih.govnih.govresearchgate.net From an initial screening of eighteen compounds, nine (designated as 1a, 1c, 1f, 1i, 1j, 1l, 1p, 1q, and 1r) demonstrated significant protection against NMDA-induced neuronal cell damage at a concentration of 100 μM. nih.govnih.govresearchgate.net
Among these, compound 1f , which has a methyl (-CH3) substitution at the R2 position of the phenyl ring, showed the most potent and effective neuroprotective action against NMDA-induced excitotoxicity. nih.govnih.govresearchgate.net Another compound, 1j , with a hydroxyl (-OH) substitution at the R3 position, also exhibited notable anti-excitotoxic effects at concentrations of both 100 and 300 μM. nih.govnih.govresearchgate.net These findings suggest that the substitution pattern on the N-phenyl ring plays a crucial role in the neuroprotective activity of these derivatives, with a methyl group at the R2 position and a hydroxyl group at the R3 position being particularly favorable for mitigating excitotoxic damage. nih.govnih.govresearchgate.net
Table 1: Neuroprotective Effects of Selected this compound Derivatives against NMDA-Induced Excitotoxicity
| Compound | Substitution | Concentration (μM) | Neuroprotective Effect |
|---|---|---|---|
| 1f | -CH3 at R2 | 30 | Most potent and efficacious |
| 1j | -OH at R3 | 100, 300 | Marked anti-excitotoxic effects |
| 1a, 1c, 1i, 1l, 1p, 1q, 1r | Various | 100 | Considerable protection |
To contextualize the neuroprotective efficacy of these novel compounds, their activity was compared to that of memantine, a well-established NMDA receptor antagonist used in the treatment of Alzheimer's disease. unimore.it The neuroprotective effect of compound 1f at a concentration of 30 μM was found to be almost comparable to that of memantine. nih.govnih.govresearchgate.net This is a significant finding, as it suggests that this compound derivatives have the potential to be as effective as existing therapeutic agents in combating excitotoxic neuronal damage.
Studies on Antioxidant Mechanisms
In addition to their neuroprotective effects, these derivatives have also been investigated for their antioxidant properties. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is another key contributor to neuronal damage in neurodegenerative diseases.
The antioxidant activity of chemical compounds is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. nih.govelabscience.commdpi.comresearchgate.netnih.gov In this assay, the ability of a compound to donate an electron to the stable DPPH radical is measured, which results in a color change that can be quantified.
Studies on this compound derivatives revealed that compound 1j was capable of scavenging DPPH radicals to a moderate degree. nih.govnih.govresearchgate.net This antioxidant activity is attributed to the presence of the electron-donating hydroxyl (-OH) group at the R3 (para) position of the N-phenyl ring. nih.gov
In a separate study, other N-phenylbenzofuran-2-carboxamide derivatives possessing a methoxyphenol pharmacophore (4a and 4b ) were also evaluated for their antioxidant activity using the DPPH assay. nih.gov At a concentration of 25 μM, these compounds demonstrated significant scavenging activity, with compound 4a showing approximately 56% and compound 4b showing around 52% DPPH radical scavenging. nih.gov
Table 2: DPPH Radical Scavenging Activity of Selected Benzofuran-2-carboxamide (B1298429) Derivatives
| Compound | Concentration (μM) | Scavenging Activity (%) |
|---|---|---|
| 1j | Not specified | Moderate |
| 4a | 25 | ~56 |
| 4b | 25 | ~52 |
Lipid peroxidation is a process where free radicals attack lipids, leading to the degradation of cell membranes and the production of harmful byproducts. The ability of an antioxidant to inhibit lipid peroxidation is a crucial measure of its protective potential in biological systems.
Compound 1j was also found to inhibit in vitro lipid peroxidation in rat brain homogenates to an appreciable degree. nih.govnih.govresearchgate.net This finding, along with its free radical scavenging activity, further supports the role of the hydroxyl substituent in the antioxidant properties of this class of compounds. Other studies on different benzofuran (B130515) derivatives have also demonstrated their ability to inhibit lipid peroxidation induced by various agents in rat liver microsomes and mitochondria. nih.gov
Antimicrobial Spectrum Investigations
Antibacterial Efficacy Studies Against Gram-Positive and Gram-Negative Strains
Derivatives of 7-methoxy-1-benzofuran have been the subject of various studies to determine their efficacy against a spectrum of pathogenic bacteria. Research into 7-methoxy benzofuran pyrazoline derivatives demonstrated notable antibacterial action. nih.gov Specifically, compounds featuring p-chloro, p-fluoro, 2-amino-5-bromo, 2-hydroxy-5-nitro, and 3,5-dichloro substitutions on the phenyl ring exhibited significant activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis. nih.gov The efficacy of these derivatives was found to be comparable to the standard antibiotic drug, ciprofloxacin. nih.gov
Further investigations into other benzofuran derivatives have highlighted the importance of the substitution pattern on the benzofuran core for antibacterial activity. One study identified methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofuran-carboxylate hydrochloride as a particularly potent compound, inhibiting the growth of Gram-positive bacteria at low concentrations. nih.gov Another synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, also displayed significant antibacterial effects against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA), as well as the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov
Table 1: Antibacterial Activity of Selected Benzofuran Derivatives
| Compound Class | Bacterial Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| 7-Methoxy benzofuran pyrazolines | E. coli, B. subtilis | Good activity, comparable to ciprofloxacin. | nih.gov |
| Substituted O-alkylamino benzofurancarboxylates | Gram-positive bacteria | Potent inhibition of bacterial growth. | nih.gov |
| Aza-benzofuran derivative (Compound 1) | S. typhimuriumi, S. aureus | Moderate antibacterial activity. | nih.gov |
| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | MRSA, MSSA, P. aeruginosa | Significant antimicrobial activity. | nih.gov |
Antifungal Efficacy Studies
The potential of benzofuran derivatives as antifungal agents has also been an area of active research. Studies have shown that these compounds can exhibit inhibitory effects against various fungal pathogens. For instance, certain oxa-benzofuran derivatives have demonstrated notable antifungal effects against Penicillium italicum and Colletotrichum musae, with Minimum Inhibitory Concentration (MIC) values recorded at 12.5 µg/mL and between 12.5–25 µg/mL, respectively. nih.gov
The structural features of the benzofuran scaffold are crucial for their antifungal action. Research on benzofuran-5-ol derivatives has identified compounds with antifungal activity that is comparable or superior to the standard drug 5-fluorocytosine. nih.gov These compounds were capable of completely inhibiting the growth of all tested fungal species at MIC levels ranging from 1.6 to 12.5 μg/mL. nih.gov The benzofuran ring system is a core component in many synthetic and natural compounds that show antimicrobial activity, and research has specifically pointed to O-alkylamino derivatives of 2-benzofurancarboxylic acids and amides as possessing antifungal properties. rsc.org
Table 2: Antifungal Activity of Selected Benzofuran Derivatives
| Compound Class/Derivative | Fungal Strain(s) | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Oxa-benzofuran derivative (Compound 6) | P. italicum, C. musae | 12.5 µg/mL - 25 µg/mL | nih.gov |
| Benzofuran-5-ol derivatives | Various fungal species | 1.6 - 12.5 μg/mL | nih.gov |
| O-alkylamino derivatives of 2-benzofurancarboxylic acids | Cryptococcus neoformans, Aspergillus fumigatus | Potent antimycotic activity. | rsc.org |
Antimycobacterial Activity Research
The emergence of drug-resistant tuberculosis has spurred the search for novel therapeutic agents, and benzofuran derivatives have been identified as a promising scaffold. A series of benzofuran-3-carbohydrazide derivatives were synthesized and evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv strains. nih.gov This research identified two compounds as being the most active, with MIC values of 8 μg/mL and 2 μg/mL, respectively. nih.gov
The mechanism of action for some of these derivatives is believed to involve the inhibition of key mycobacterial enzymes. Mycobacterium protein tyrosine phosphatase B (mPTPB) is a known virulence factor that helps the bacterium survive within host macrophages. nih.gov A medicinal chemistry approach has successfully transformed a benzofuran salicylic acid scaffold into a highly potent inhibitor of mPTPB. nih.gov Furthermore, other research has identified benzofuran-based compounds as potent repressive agents of M. tuberculosis Polyketide Synthase 13 (Pks13), an enzyme crucial for mycobacterial survival. nih.gov
Anti-inflammatory Studies
Several derivatives of 7-methoxy-1-benzofuran have demonstrated significant anti-inflammatory properties. In one study, chalcones prepared from 2-acetyl-7-methoxy benzofuran were used to synthesize pyrazoline derivatives, which were then screened for anti-inflammatory activity. nih.gov Two compounds, 4g and 5m, showed potent inhibition of oedema volume at 83.89% and 80.49%, respectively, which was comparable to the 91.93% inhibition exhibited by the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov
Other benzofuran derivatives have shown anti-inflammatory effects through different mechanisms. Aza-benzofuran compounds have been found to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated mouse macrophages, with IC50 values of 17.3 µM and 16.5 µM for compounds 1 and 4, respectively. nih.gov Similarly, a synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), was found to downregulate the expression of pro-inflammatory cytokines and mediators, including IL-6, IL-1β, iNOS, and TNF-α, in LPS-stimulated cells. nih.gov Furthermore, two novel benzofuran derivatives isolated from Liriope spicata var. prolifera exhibited significant inhibitory activity against neutrophil respiratory burst, with IC50 values of 4.15 ± 0.07 µM and 5.96 ± 0.37 µM. nih.gov
Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Compound Class/Derivative | Mechanism of Action | Potency | Reference |
|---|---|---|---|
| 7-Methoxy benzofuran pyrazolines (4g, 5m) | Inhibition of oedema volume | 83.89% and 80.49% inhibition | nih.gov |
| Aza-benzofuran derivatives (1, 4) | Inhibition of Nitric Oxide (NO) release | IC50 = 17.3 µM and 16.5 µM | nih.gov |
| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | Downregulation of pro-inflammatory cytokines (IL-6, TNF-α, etc.) | Significant downregulation in LPS-stimulated cells. | nih.gov |
| Benzofuran derivatives from Liriope spicata | Inhibition of neutrophil respiratory burst | IC50 = 4.15 µM and 5.96 µM | nih.gov |
Other Potential Pharmacological Activities
Antidiabetic Potential
Benzofuran derivatives have emerged as a scaffold of interest for the development of new antidiabetic agents. nih.gov One of the primary therapeutic approaches for managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-glucosidase, which reduces postprandial hyperglycemia. nih.govresearchgate.net A series of new benzofuran‐1,3,4‐oxadiazole containing 1,2,3‐triazole‐acetamides were synthesized and shown to be potent α-glucosidase inhibitors. researchgate.net All synthesized compounds in this series displayed higher potency than the standard inhibitor acarbose, with IC50 values ranging from 40.7 ± 0.3 µM to 173.6 ± 1.9 µM, compared to acarbose's IC50 of 750.0 ± 12.5 µM. researchgate.net Another study on hydroxylated 2-phenylbenzofurans also found them to be highly active against α-glucosidase, with one compound being 167 times more active than acarbose. nih.gov
Another target for diabetes therapy is glucokinase (GK), an enzyme that plays a crucial role in glucose homeostasis. nih.govscienceopen.com Glucokinase activators (GKAs) can lower blood glucose by enhancing glucose metabolism in the liver and increasing insulin secretion from the pancreas. nih.gov Benzamide and, by extension, benzofuran carboxamide derivatives have been investigated as potential GKAs. nih.govnih.gov Computational and in silico studies have been used to design and develop novel benzamide derivatives as potent glucokinase activators for the treatment of type 2 diabetes. nih.govnih.govekb.eg
Modulation of Amyloid Beta (Aβ42) Aggregation
The aggregation of the amyloid-beta peptide (Aβ42) is a central event in the pathology of Alzheimer's disease. Derivatives of N‐phenylbenzofuran‐2‐carboxamide have been designed and synthesized as novel modulators of Aβ42 aggregation. The specific substitutions on these molecules have a profound and sometimes opposite effect on the aggregation process.
Studies have shown that derivatives possessing a methoxyphenol pharmacophore can inhibit Aβ42 aggregation in a concentration-dependent manner. One such compound demonstrated a maximum inhibition of 54%. In stark contrast, the incorporation of a 4-methoxyphenyl (B3050149) ring into the structure led to a significant acceleration of Aβ42 fibrillogenesis. One derivative with this feature exhibited a 2.7-fold increase in Aβ42 aggregation at a concentration of 25 μM. This dual ability to either inhibit or promote aggregation highlights the sensitivity of the Aβ42 aggregation process to small molecular changes.
Table 4: Modulation of Aβ42 Aggregation by N-phenylbenzofuran-2-carboxamide Derivatives
| Substituent Moiety | Effect on Aβ42 Aggregation | Potency/Observation |
|---|---|---|
| Methoxyphenol | Inhibition | Maximum inhibition of 54% observed. |
| 4-methoxyphenyl | Promotion / Acceleration | Up to a 2.7-fold increase in fibrillogenesis. |
Enzyme and Receptor Interaction Studies
Derivatives of this compound have been investigated for their interactions with various enzymes and receptors, revealing potential as inhibitors for several important therapeutic targets. These studies focus on quantifying their inhibitory activity and characterizing the molecular interactions that drive this activity.
Specific Enzyme Inhibition Assays (e.g., KAT6A/B, PDE4, PI3K/VEGFR2)
The inhibitory potential of this compound derivatives has been evaluated against several key enzymes implicated in disease, including lysine (B10760008) acetyltransferases (KATs), phosphodiesterases (PDEs), and protein kinases like PI3K and VEGFR2.
KAT6A/B Inhibition
A series of acylsulfonamide-benzofuran derivatives were identified as a novel structural class for inhibiting KAT6A and its close homolog KAT6B, enzymes that are frequently amplified in various cancers, including breast cancer. acs.org High-throughput screening led to the exploration of this chemical series. acs.org Within this series, N-([1,1′-Biphenyl]-2-sulfonyl)-7-methoxy-1-benzofuran-2-carboxamide was synthesized and evaluated to understand the structure-activity relationship (SAR) related to the placement of the methoxy (B1213986) group on the benzofuran core. acs.org
Initial SAR studies involved a "methoxy scan" to assess how the position of the methoxy group influences inhibitory activity against KAT6A. The results indicated that the substitution pattern is critical for potency. For instance, moving the methoxy group from the 7-position or removing it entirely led to a significant loss of activity, highlighting the importance of the specific substitution pattern for effective enzyme inhibition. acs.org
| Compound Name | Substitution on Benzofuran Core | KAT6A IC50 (μM) |
|---|---|---|
| N-([1,1′-Biphenyl]-2-sulfonyl)-4,6-dimethoxy-1-benzofuran-2-carboxamide | 4,6-dimethoxy | 0.11 |
| N-([1,1′-Biphenyl]-2-sulfonyl)-4-methoxy-1-benzofuran-2-carboxamide | 4-methoxy | >25 |
| N-([1,1′-Biphenyl]-2-sulfonyl)-6-methoxy-1-benzofuran-2-carboxamide | 6-methoxy | >25 |
| N-([1,1′-Biphenyl]-2-sulfonyl)-1-benzofuran-2-carboxamide | Unsubstituted | >25 |
| N-([1,1′-Biphenyl]-2-sulfonyl)-7-methoxy-1-benzofuran-2-carboxamide | 7-methoxy | 2.5 |
PDE4 Inhibition
The 7-methoxybenzofuran scaffold has also been explored for its potential to inhibit phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways and a target for diseases like asthma. nih.govnih.gov Research has described the synthesis and pharmacological profile of a series of 7-methoxybenzofuran-4-carboxamides, which were found to be potent inhibitors of PDE4. nih.gov Further studies have shown that replacing the common 3,4-dialkoxyphenyl substructure found in many PDE4 inhibitors with a 2-alkyl-7-methoxybenzofuran unit can lead to compounds with significant PDE4 inhibitory activity. nih.gov
PI3K/VEGFR2 Inhibition
The broader benzofuran scaffold has been investigated for dual inhibition of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are critical targets in cancer therapy due to their roles in cell proliferation and angiogenesis. researchgate.netnih.gov A series of novel benzofuran derivatives were designed and synthesized, with some compounds demonstrating potent dual inhibitory effects. researchgate.net For example, one compound in the study inhibited PI3K and VEGFR-2 with IC50 values of 2.21 nM and 68 nM, respectively. researchgate.net While these specific derivatives were not 7-methoxy-1-benzofuran-2-carboxamides, the findings suggest that the benzofuran core structure is a viable starting point for developing inhibitors against these kinase targets. researchgate.net
Characterization of Ligand-Target Interactions
Understanding how these compounds bind to their targets is crucial for optimizing their inhibitory activity. Molecular modeling, docking studies, and X-ray crystallography have provided detailed insights into the ligand-target interactions of benzofuran-based inhibitors.
For the acylsulfonamide-benzofuran series targeting KAT6A, structural studies revealed that these inhibitors bind within the binding site of the enzyme's cofactor, acetyl coenzyme A (AcCoA). acs.org The binding mode is characterized by several key interactions:
Hydrophobic and Stacking Interactions : The benzofuran scaffold is positioned between key amino acid residues, including Leu686, Ile647, and Ile649. It also forms a T-stacking interaction with the side chain of Gln654. acs.org
Hydrogen Bonding : Docking studies of a related compound identified an important hydrogen bond between the 6-methoxy group of the benzofuran ring and the backbone NH group of Ile649, deep within the binding pocket. nih.gov This interaction is significant as other known KAT6A inhibitors also engage with this specific hydrogen bond donor. acs.org
Bioisosteric Mimicry : The acyl-sulfonamide group functions as a bioisostere, mimicking the diphosphate group of the natural cofactor AcCoA. nih.gov This allows it to interact favorably within a region of the binding site that has a high density of hydrogen bond donors. nih.gov
Molecular docking studies on other benzofuran derivatives targeting different enzymes have also been performed. For instance, the docking of 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde with various oncoproteins helped to analyze receptor-ligand interactions and predict its activity against specific cancer biomarkers. derpharmachemica.com Similarly, docking studies of benzofuran-2-carboxamide derivatives as modulators of Amyloid Beta (Aβ42) aggregation suggest that the orientation of the benzofuran ring plays a critical role in determining their biological effect. researchgate.net
Structure Activity Relationship Sar Analysis of 7 Methoxy 1 Benzofuran 2 Carboxamide Derivatives
Influence of Substituent Position and Nature on Biological Potency
The strategic placement and chemical nature of substituents on the benzofuran-2-carboxamide (B1298429) scaffold are critical determinants of biological efficacy. Research has systematically explored how modifications at various positions influence activity, leading to a clearer understanding of the structure-activity relationship (SAR).
The position of the methoxy (B1213986) group on the benzofuran (B130515) ring has a profound effect on the biological activity of the compound. While the parent compound in this analysis is 7-methoxy-1-benzofuran-2-carboxamide, studies on related benzofuran derivatives show that shifting this group can enhance or diminish potency. For instance, in a series of benzofuran-3-carboxamide (B1268816) derivatives, a compound with a methoxy group at the C-6 position demonstrated 2–4 times greater potency than an unsubstituted analog and was 3–10 times more active than a similar compound featuring a methoxy group at the C-7 position. nih.gov Further research into benzofuran-1,2,3-triazole derivatives indicated that the presence of a 6-methoxy group was essential for high antiproliferative activity against several cancer cell lines when compared to unsubstituted analogues. nih.gov In the context of adenosine (B11128) receptor antagonists, a combination of C-6 and C-7 dimethoxy substitution on the benzofuran ring, along with a meta-methoxy group on a C-2 benzoyl ring, was found to be beneficial for both A1 and A2A receptor affinity. nih.gov The presence of a methoxy group in conjunction with halogens has also been noted to influence biological properties, with one study showing that a derivative with both bromine and a methoxy group exhibited stronger pro-oxidative and proapoptotic effects. researchgate.netnih.gov
| Compound Series | Methoxy Position | Observed Effect on Activity | Reference |
| Benzofuran-3-carboxamides | C-6 | 3-10 times higher activity compared to C-7 methoxy | nih.gov |
| Benzofuran-1,2,3-triazoles | C-6 | Essential for high antiproliferative activity | nih.gov |
| 2-Benzoyl-1-benzofurans | C-6, C-7 (dimethoxy) | Beneficial for adenosine A1 and A2A receptor affinity | nih.gov |
| Halogenated Benzofurans | Not specified | Influenced pro-oxidative and proapoptotic properties | researchgate.netnih.gov |
Modifications to the N-substituted phenyl ring of the carboxamide moiety are crucial for tuning the biological activity. In a study of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives with neuroprotective properties, specific substitutions on the phenyl ring were found to be important. researchgate.net A methyl (-CH3) group at the R2 (ortho) position and a hydroxyl (-OH) group at the R3 (meta) position were identified as key for potent neuroprotective action against excitotoxic damage. researchgate.net Further supporting this, another study concluded that an electron-releasing group at the para position of the aryl moiety plays a significant role in the protection of neuronal cells. researchgate.net
For anticancer activity, hydrophobic and electron-donating groups on the N-phenyl ring are considered beneficial. nih.gov A positive mesomeric effect (+M effect) and the presence of hydrophobic groups on the N-phenyl ring were found to potentiate anticancer and NF-κB inhibitory activity, respectively. nih.gov The nature of the entire amide side chain also has a significant impact. The presence of an N-phenethyl carboxamide was shown to enhance antiproliferative activity, which could be further improved by adding a morpholinyl substitution at the para position of the N-phenethyl ring. nih.gov The specific substituents on the N-phenyl ring can also modulate activity towards other targets; derivatives with a methoxyphenol group showed inhibition of Aβ42 aggregation, whereas those with a 4-methoxyphenyl (B3050149) ring accelerated it. researchgate.net
| Activity Type | Key Modification on N-Phenyl Ring/Amide Moiety | Resulting Effect | Reference |
| Neuroprotection | -CH3 at R2 (ortho) and -OH at R3 (meta) of phenyl ring | Potent anti-excitotoxic effects | researchgate.net |
| Neuroprotection | Electron-releasing group at para-position of phenyl ring | Protection of neuronal cells | researchgate.net |
| Anticancer | Hydrophobic and electron-donating groups on N-phenyl ring | Enhanced cytotoxic properties | nih.gov |
| Anticancer / Anti-inflammatory | +M effect and hydrophobic groups on N-phenyl ring | Potentiated anticancer and NF-κB inhibitory activity | nih.gov |
| Antiproliferative | N-phenethyl carboxamide with para-morpholinyl substitution | Significant enhancement of activity | nih.gov |
| Aβ42 Aggregation Modulation | Methoxyphenol group | Inhibition of aggregation | researchgate.net |
| Aβ42 Aggregation Modulation | 4-Methoxyphenyl group | Acceleration of aggregation | researchgate.net |
The introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran-2-carboxamide structure has consistently resulted in a significant increase in various biological activities, particularly anticancer effects. nih.govnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between the electrophilic halogen and nucleophilic sites in a biological target, thereby improving binding affinity. nih.gov
The position of the halogen is a critical determinant of its effect. nih.govnih.gov For instance, the substitution of a halogen at the para-position of the N-phenyl ring of the carboxamide has been frequently associated with maximum cytotoxic activity. nih.gov This is likely due to favorable hydrophobic interactions. nih.gov Similarly, studies on benzofuran-2-carboxylate 1,2,3-triazoles found that an electron-withdrawing chloro group on the benzofuran ring contributed remarkably to the bioactivity. niscair.res.in In another study, a derivative containing bromine and a methoxy group exhibited stronger pro-oxidative and proapoptotic properties compared to a chloro-analogue, highlighting that the specific halogen atom also plays a role. researchgate.netnih.gov
While the core structure is a benzofuran-2-carboxamide, substitutions at both the C-2 and C-3 positions of the benzofuran ring are pivotal for biological activity. The benzofuran ring is highly reactive towards electrophilic substitution, which almost exclusively occurs at the C-2 position due to the electronic influence of the ring oxygen. rsc.org SAR studies have found that ester or heterocyclic ring substitutions at the C-2 position are crucial for the cytotoxic activity of benzofuran derivatives. nih.gov For example, incorporating a 3,4,5-trimethoxybenzoyl group at C-2 was significant in determining antiproliferative activity. nih.gov
The C-3 position is also a key site for modification. The introduction of a methyl group at C-3 was shown to enhance potency in one series of compounds. nih.gov The synthesis of derivatives with amino acid-based side chains at this position, such as 3-(glycinamido) and 3-(β-alanamido) groups, has been explored to develop new bioactive entities. researchgate.net Furthermore, modern synthetic methods have enabled the efficient installation of a wide range of aryl and heteroaryl substituents at the C-3 position, opening up new avenues for creating structurally diverse and potentially more potent benzofuran-2-carboxamide derivatives. mdpi.comchemrxiv.org
The pharmacological profiles of this compound derivatives are governed by a combination of steric (spatial) and electronic factors. Electronic effects refer to the influence of a substituent's electron-donating or electron-withdrawing nature on the molecule's reactivity and interactions with a target. nih.govnih.gov For instance, the observation that electron-releasing groups at the para-position of the N-phenyl ring enhance neuroprotective activity is a clear electronic effect. researchgate.net Similarly, the +M (positive mesomeric) effect, a resonance-based electron-donating effect, from substituents on the N-phenyl ring was found to potentiate anticancer activity. nih.gov
The electronegativity of the oxygen atom in the furan (B31954) ring directs electrophilic substitution to the C-2 position, a fundamental electronic property of the scaffold. rsc.org Halogenation introduces both electronic and steric effects. The electron-withdrawing nature of halogens alters the charge distribution of the molecule, while their ability to form halogen bonds is a specific type of stereo-electronic interaction that can significantly improve binding affinity. nih.gov The spatial arrangement and size of substituents (steric effects) also play a role, dictating how well the molecule can fit into a target's binding site and whether it can adopt the optimal conformation for activity.
Elucidation of Key Pharmacophoric Features for Specific Biological Targets
A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific biological target and elicit a response. researchgate.netnih.gov Based on the SAR data for benzofuran-2-carboxamide derivatives, pharmacophore models for different activities can be proposed.
For anticonvulsant activity, a general pharmacophore model has been proposed which includes: (i) a hydrophobic aryl ring, (ii) a hydrogen bonding domain, (iii) an electron donor system, and (iv) another hydrophobic site. researchgate.net The benzofuran-2-carboxamide scaffold fits this model well:
Hydrophobic Aryl Ring: The benzofuran moiety itself serves as a primary hydrophobic region.
Hydrogen Bonding Domain: The amide (-CONH-) linker is a classic hydrogen bonding domain, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
Electron Donor System: The oxygen atom of the furan ring and the methoxy group at C-7 are electron-rich regions.
Second Hydrophobic Site: The N-substituted phenyl ring provides the additional hydrophobic feature. researchgate.net
For neuroprotective activity, a more specific pharmacophore can be deduced from the SAR findings. researchgate.netresearchgate.net This model would consist of:
The 7-methoxybenzofuran core.
The carboxamide linker at C-2, providing essential hydrogen bonding interactions.
An N-phenyl ring with specific features: an electron-releasing group (e.g., -OH) at the para-position and potentially a small hydrophobic group (e.g., -CH3) at an ortho-position to optimize binding and efficacy. researchgate.netresearchgate.net
These models serve as valuable tools for virtual screening and the rational design of new, more potent, and selective this compound derivatives for specific therapeutic applications. nih.govwustl.edu
Rational Design Principles for Lead Compound Optimization
The optimization of a lead compound, such as this compound, into a viable drug candidate is a meticulous process guided by rational design principles. This process aims to enhance the compound's desired therapeutic properties while minimizing undesirable effects. Key strategies in this endeavor include modifying the lead structure to improve target affinity and selectivity, as well as optimizing its pharmacokinetic profile.
A significant body of research on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives has shed light on their potential as neuroprotective and antioxidant agents. researchgate.netnih.gov These studies have systematically explored how different substituents on the N-phenyl ring influence the compound's ability to protect neuronal cells from damage. researchgate.netnih.gov
Initial screenings of a series of these derivatives identified several compounds with considerable protective effects against NMDA-induced excitotoxic neuronal cell damage. researchgate.netnih.gov Further evaluation of these selected compounds has provided a clearer understanding of the SAR for this class of molecules.
One of the key findings is the importance of the substitution pattern on the N-phenyl ring for neuroprotective activity. For instance, a methyl (-CH3) group at the R2 position of the phenyl ring was found to impart the most potent and efficacious neuroprotective action. researchgate.netnih.gov In contrast, a hydroxyl (-OH) group at the R3 position also demonstrated marked anti-excitotoxic effects. researchgate.netnih.gov These findings suggest that both the position and the electronic nature of the substituent are critical for activity.
The following table summarizes the neuroprotective effects of various substitutions on the N-phenyl ring of this compound:
| Compound | Substitution (Position) | Neuroprotective Effect |
|---|---|---|
| 1a | Unsubstituted | Moderate |
| 1c | -F (R2) | Moderate |
| 1f | -CH3 (R2) | High |
| 1i | -Cl (R3) | Moderate |
| 1j | -OH (R3) | High |
| 1l | -OCH3 (R3) | Moderate |
| 1p | -CH3 (R4) | Moderate |
| 1q | -OCH3 (R4) | Moderate |
| 1r | -OCF3 (R4) | Moderate |
In addition to neuroprotection, the antioxidant properties of these derivatives have also been investigated. The compound with a hydroxyl substitution at the R3 position was found to be a scavenger of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and an inhibitor of in vitro lipid peroxidation. researchgate.netnih.gov This dual activity of neuroprotection and antioxidation is a highly desirable feature for potential therapeutic agents for neurodegenerative diseases.
The rational design principles derived from these SAR studies suggest that focusing on substitutions at the R2 and R3 positions of the N-phenyl ring is a promising strategy for optimizing the lead compound. Specifically, the introduction of small, electron-donating groups at the R2 position and hydrogen-bond-donating groups at the R3 position appears to be beneficial for enhancing the desired biological activities.
Further optimization could involve exploring a wider range of substituents at these positions to fine-tune the electronic and steric properties of the molecule. The goal would be to maximize the interaction with the biological target while maintaining favorable pharmacokinetic properties. The general principles of lead optimization emphasize a multi-parameter approach, considering not only potency but also absorption, distribution, metabolism, and excretion (ADME) properties to develop a successful drug candidate.
Computational and Theoretical Studies for Compound Research
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as a benzofuran (B130515) derivative, might interact with a biological target like a protein.
Molecular modeling studies have been instrumental in investigating the binding of benzofuran-based compounds to various protein targets. These analyses help identify key interactions within the binding site that are crucial for biological activity.
KAT6A: Docking studies on acylsulfonamide-benzofuran series have identified key interactions within the binding site of the lysine (B10760008) acetyltransferase KAT6A. For instance, the methoxy (B1213986) group at the 6-position of the benzofuran ring has been shown to form a significant hydrogen bond with the backbone NH of Ile649, located deep within the binding pocket. nih.gov The residue Ser690 also plays a flexible role, acting as a hydrogen bond donor or acceptor to accommodate polar groups of the ligands. nih.gov KAT6A and the closely related KAT6B are frequently amplified in various cancers, making them important therapeutic targets. nih.gov
Aβ42 Assemblies: Benzofuran-2-carboxamide (B1298429) derivatives have been studied as modulators of amyloid-beta (Aβ42) aggregation, a key process in Alzheimer's disease. nih.govresearchgate.net Computational modeling helps to investigate the binding site location of these ligands in Aβ42 assemblies. nih.gov Studies suggest that these compounds can bind to prefibrillar aggregates, stabilize their assembly, and prevent their aggregation into more toxic species. nih.gov The orientation of the bicyclic benzofuran ring plays a major role in determining whether the compound inhibits or accelerates Aβ42 aggregation. researchgate.net
Beyond identifying the binding site, docking simulations predict the strength of the interaction (binding affinity) and the specific types of molecular interactions involved.
The binding affinity can be estimated using scoring functions, such as G-scores, which assess the ligand's fit within the protein's active site. derpharmachemica.com The determination of ligand binding affinity can be calculated using shape-based interaction energies. derpharmachemica.com Analysis of these interactions reveals crucial binding modes. For benzofuran derivatives, these often involve a combination of hydrogen bonds and hydrophobic interactions. researchgate.net
For example, the oxygen atom of the benzofuran ring can form a hydrogen bond with residues like Asp309, while the benzofuran ring itself can engage in hydrophobic interactions with residues such as Phe134, Val370, Leu372, and Met374. researchgate.net In other systems, molecular docking has shown that benzofuran-carboxamide derivatives share binding patterns with natural substrates, involving hydrogen bond interactions with key residues like Cys184, Trp194, and Arg197 in the binding pocket of Sortase A. nih.gov The presence and position of substituents, such as a methoxy group, can introduce additional anchoring points, potentially leading to stronger binding. researchgate.netnih.gov
| Target Protein | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| KAT6A | Ile649, Ser690 | Hydrogen Bond | nih.gov |
| Aromatase | Phe134, Val370, Leu372, Met374 | Hydrophobic | researchgate.net |
| Aromatase | Asp309, Ser478 | Hydrogen Bond | researchgate.net |
| Sortase A | Cys184, Trp194, Arg197 | Hydrogen Bond | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of a molecule. These methods are used to analyze molecular orbitals, charge distribution, and various reactivity descriptors.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity, suggesting it is more readily able to participate in chemical reactions. irjweb.com This energy gap is often used to understand the bioactivity derived from intramolecular charge transfer. irjweb.com For the related compound 7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carbaldehyde, computational studies have been performed to analyze its HOMO and LUMO distributions. researchgate.netresearchgate.net
| Parameter | Significance | Reference |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | irjweb.com |
| LUMO Energy | Indicates electron-accepting ability | irjweb.com |
| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity and kinetic stability | irjweb.com |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netbhu.ac.in
The MEP surface is color-coded to represent the electrostatic potential:
Red: Indicates regions of negative potential, which are rich in electrons and are likely sites for electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen. bhu.ac.inwolfram.com
Blue: Represents regions of positive potential, which are electron-deficient and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. bhu.ac.inwolfram.com
Green: Denotes areas of neutral or near-zero potential. wolfram.com
For benzofuran derivatives, MEP analyses show that negative potential is often localized over the oxygen atoms and the aromatic rings, while positive potentials are found near the hydrogen atoms. researchgate.netbhu.ac.in
From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These indices, derived within the framework of DFT, provide insights into the molecule's stability and reactivity. irjweb.comphyschemres.org
Key reactivity indices include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap. irjweb.com A high value for chemical hardness indicates high stability and low reactivity. irjweb.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Computational studies on related benzofuran structures have utilized these descriptors to understand their chemical behavior. researchgate.net The calculation of binding energy is also a critical component of these studies, providing a quantitative measure of the interaction strength between the ligand and its target. researchgate.net
In Silico Screening and Virtual Ligand Design Methodologies
There is no specific information in the reviewed scientific literature regarding the application of in silico screening or virtual ligand design methodologies directly for 7-Methoxy-1-benzofuran-2-carboxamide.
Research on the broader benzofuran class demonstrates the utility of these techniques. For instance, computational studies and molecular docking have been performed on various benzofuran hybrids to identify potential inhibitors for targets like PI3K/VEGFR2 and EGFR. nih.govnih.gov These studies typically involve creating a library of related compounds and using docking simulations to predict their binding affinity and mode of interaction with a specific protein target. However, these findings are specific to the derivatives studied and cannot be directly extrapolated to this compound.
Conformational Analysis and Molecular Dynamics Simulations
Specific conformational analysis and molecular dynamics (MD) simulation studies for this compound have not been reported in the available literature.
Such studies are vital for understanding the three-dimensional structure, flexibility, and dynamic behavior of a molecule over time. Conformational analysis helps identify the most stable low-energy shapes (conformers) a molecule can adopt, which is critical for its interaction with a biological receptor. Molecular dynamics simulations provide a deeper insight into how the molecule behaves in a simulated biological environment, such as in water or near a protein, revealing the stability of its conformations and potential binding interactions.
While MD simulations have been applied to understand the binding mechanisms of other benzofuran-class inhibitors with their targets, this level of detailed computational analysis is not available for this compound itself. mdpi.com Similarly, molecular docking studies on N-phenylbenzofuran-2-carboxamide derivatives have been conducted to understand their role as modulators of Amyloid Beta (Aβ42) aggregation, suggesting that the orientation of the benzofuran ring is a key factor. nih.govresearchgate.net This highlights the potential of such studies, though they have not yet been applied to the specific, unsubstituted amide of interest.
Methodological Approaches in 7 Methoxy 1 Benzofuran 2 Carboxamide Research
In Vitro Cell-Based Assays
In vitro cell-based assays are fundamental in determining the biological potential of 7-methoxy-1-benzofuran-2-carboxamide derivatives. These assays utilize living cells cultured in a controlled laboratory environment to assess the compounds' effects on cellular processes like viability, proliferation, and response to toxic stimuli.
Primary cell cultures, directly prepared from animal tissues, offer a model that closely mimics the in vivo environment. In the study of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, primary cultured rat cortical neuronal cells have been instrumental. nih.govnih.govbiomolther.org These cells are particularly valuable for neuroprotection studies as they are vulnerable to excitotoxic neuronal damage induced by agents like N-methyl-D-aspartic acid (NMDA). nih.govbiomolther.org
Researchers have used these models to evaluate the anti-excitotoxic activities of a series of synthesized derivatives. nih.govnih.govbiomolther.org The viability of the cultured cortical neurons is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, which measures metabolic activity as an indicator of cell survival. nih.gov In one study, exposure to NMDA reduced neuronal viability to 60-70% of control levels. nih.gov The application of various benzofuran-2-carboxamide (B1298429) derivatives allowed for the screening of compounds that could protect these neurons from NMDA-induced cell death. nih.govnih.govbiomolther.org This approach led to the identification of specific derivatives, such as compound 1f (with a -CH3 substitution at the R2 position) and 1j (with an -OH substitution at the R3 position), which exhibited significant neuroprotective effects. nih.gov The neuroprotective action of compound 1f was found to be comparable to that of memantine, a known NMDA antagonist. nih.gov
The anti-cancer potential of benzofuran-2-carboxamide derivatives is frequently evaluated using a diverse panel of human and animal cancer cell lines. nih.govnih.govnih.gov This strategy allows for the assessment of a compound's antiproliferative activity across various cancer types and helps identify selective cytotoxicity. Commonly used cell lines include those derived from breast cancer (MCF-7, MDA-MB-231), colon cancer (HCT116, SW620), liver cancer (HepG2), lung cancer (A549), and cervical cancer (HeLa). nih.govnih.govsemanticscholar.org
For instance, the antiproliferative activities of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives were screened against HCT116, HeLa, HepG2, and A549 cells. nih.gov Another study presented the synthesis and biological evaluation of novel heterocyclic derivatives of benzofuran-2-carboxamides, identifying compounds that exerted concentration-dependent antiproliferative effects on tumor cell lines such as SK-BR-3 and SW620. nih.gov The MTT assay is a standard method used in these screenings to determine the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%. nih.govnih.gov Research has shown that substitutions on the benzofuran (B130515) ring, such as the presence of a 6-methoxy group, can be essential for high antiproliferative activity. nih.gov These studies have identified benzofuran-2-carboxamide derivatives with potent activity, sometimes superior to reference drugs like cisplatin. nih.gov
Below is a table summarizing the activity of a selected benzofuran-2-carboxamide derivative against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) |
| HCT-116 | Colon Cancer | 0.87 |
| HeLa | Cervical Cancer | 0.73 |
| HepG2 | Liver Cancer | 5.74 |
| A549 | Lung Cancer | 0.57 |
| Data for benzofuran-2-carboxamide derivative 50g. nih.gov |
In addition to primary neurons, specific neuronal cell lines are employed to investigate the mechanisms of neuroprotection. The HT22 cell line, an immortalized mouse hippocampal neuronal line, is a widely used model, particularly for studying glutamate-induced cytotoxicity and mechanisms relevant to neurodegenerative diseases like Alzheimer's. nih.govcellosaurus.orgcytion.com These cells are highly sensitive to glutamate (B1630785) and are used to screen for compounds that can prevent glutamate-induced cell death. cellosaurus.org
In the context of this compound research, HT22 cells have been used to assess the neuroprotective effects of derivatives against amyloid-beta (Aβ42)-induced cytotoxicity. nih.govresearchgate.net Studies have demonstrated that certain N-phenylbenzo[b]thiophene-2-carboxamide derivatives, structurally related to the benzofuran core, can provide significant neuroprotection to HT22 cells from Aβ42-induced toxicity. nih.gov This highlights the utility of the HT22 model in identifying compounds that may interfere with the pathological processes of Alzheimer's disease. nih.govresearchgate.net
Cell-Free Biochemical Assays (e.g., Enzyme Activity Assays, Thioflavin T Assay for Aggregation)
Cell-free biochemical assays are critical for understanding the direct molecular interactions of this compound derivatives with specific targets, independent of cellular complexity. These assays can measure effects on enzyme activity or the modulation of protein aggregation. nih.govnih.govnih.gov
For example, the antioxidant potential of these compounds has been evaluated using cell-free systems. nih.govnih.gov The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay measures the ability of a compound to neutralize free radicals. nih.govresearchgate.net Additionally, the inhibition of lipid peroxidation in rat brain homogenates is another cell-free method used to assess antioxidant activity. nih.govresearchgate.net One study found that compound 1j (N-(4-hydroxyphenyl)-7-methoxybenzofuran-2-carboxamide) was able to scavenge DPPH radicals and inhibit lipid peroxidation to a moderate and appreciable degree, respectively. nih.govresearchgate.net
In the context of Alzheimer's disease research, the Thioflavin T (ThT) fluorescence assay is a widely used cell-free method to monitor the aggregation of Aβ42 peptides into amyloid fibrils. nih.govresearchgate.netresearchgate.net ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. nih.govmdpi.com This assay has been used to screen N-phenylbenzofuran-2-carboxamide derivatives for their ability to either inhibit or promote Aβ42 aggregation. nih.govresearchgate.net The aggregation kinetics are monitored by measuring ThT fluorescence over time. researchgate.net Results from these assays have shown that derivatives with a methoxyphenol pharmacophore can inhibit Aβ42 aggregation, while those with a 4-methoxyphenyl (B3050149) ring can significantly accelerate it. nih.gov
| Compound | Effect on Aβ42 Aggregation | Maximum Modulation |
| 4b | Inhibition | 54% Inhibition |
| 4d | Promotion | 2.7-fold Increase |
| Data for N-phenylbenzofuran-2-carboxamide derivatives at 25 μM. nih.gov |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation (General)
The synthesis of novel this compound derivatives requires rigorous structural confirmation, which is achieved through a combination of advanced spectroscopic and analytical techniques. These methods are essential to verify the chemical structure and purity of the synthesized compounds.
Key techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is routinely used to determine the structure of the synthesized molecules by providing information about the chemical environment of hydrogen atoms. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the amide C=O and N-H stretches. nih.gov
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and confirm its elemental composition. researchgate.net
For example, in the synthesis of a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, the structures were confirmed using IR and ¹H NMR spectroscopy. nih.gov The spectral data for compound 1j (7-Methoxy-2-benzofuran-carboxylic Acid N-(4-aminophenol)amide) included characteristic IR peaks (3324, 1607, 1437, 1215 cm⁻¹) and specific ¹H NMR chemical shifts (δ 7.65, 7.29, 7.25, 6.94, 6.86, 4.05). nih.gov
Microscopic Techniques for Biological Activity Assessment (e.g., Transmission Electron Microscopy for Aggregates)
Microscopic techniques provide direct visual evidence of a compound's effect on cellular or subcellular structures. nih.gov In the study of protein aggregation, Transmission Electron Microscopy (TEM) is a powerful tool to visualize the morphology of protein aggregates and to assess how a compound modulates their formation. nih.govnih.gov
TEM has been used as a confirmatory method to validate the results obtained from ThT fluorescence assays regarding the effect of N-phenylbenzofuran-2-carboxamide derivatives on Aβ42 fibrillogenesis. nih.gov Samples of Aβ42 incubated with and without the test compounds are applied to a grid, stained (e.g., with uranyl acetate), and visualized with an electron microscope. nih.govnih.gov This technique allows researchers to observe changes in the morphology of Aβ42 aggregates, such as the presence or absence of mature fibrils, or the formation of different types of aggregate structures. nih.gov These imaging studies have confirmed the ability of specific benzofuran derivatives to either inhibit the formation of typical amyloid fibrils or to promote aggregation, corroborating the findings from biochemical assays. nih.govresearchgate.net
Future Perspectives and Research Directions for 7 Methoxy 1 Benzofuran 2 Carboxamide
Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity
The future development of 7-Methoxy-1-benzofuran-2-carboxamide as a therapeutic lead hinges on the rational design and synthesis of new derivatives with improved potency and, crucially, enhanced selectivity for their biological targets. scienceopen.com Modern drug design leverages computational and synthetic strategies to optimize the structure-activity relationship (SAR), which describes how a molecule's chemical structure relates to its biological activity. nih.gov
Structure-Activity Relationship (SAR) Studies: A primary strategy involves synthesizing a library of analogues where specific positions on the benzofuran (B130515) ring or the carboxamide group are systematically modified. metabolomicsworkbench.org For instance, studies on various benzofuran derivatives have shown that the introduction of different substituents on the benzene (B151609) ring, such as methoxy (B1213986) or halogen groups, can significantly influence anticancer activity. encyclopedia.pubnih.gov A SAR study on 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives proved that the presence of a 6-methoxy group was essential for high antiproliferative activity. encyclopedia.pubnih.gov Similarly, modifying the N-phenyl group of the carboxamide can modulate activity against different targets. hmdb.ca These studies help to build a comprehensive understanding of the structural requirements for potent and selective inhibition of specific biological targets. nih.gov
Computational and In Silico Methods: Molecular docking is a key computational tool used to predict the binding modes of these derivatives within the active site of a target protein. acs.orgmdpi.com This in silico approach allows researchers to rationalize the observed SAR and guide the design of new compounds with improved interactions. For example, docking studies of benzofuran derivatives with targets like the estrogen receptor (ERα), Pim-1 kinase, and ERAP1 have provided insights into key interactions, such as hydrogen bonds and lipophilic contacts, that are crucial for inhibitory activity. scienceopen.commdpi.commetabolomicsworkbench.org
Advanced Synthetic Strategies: The synthesis of these next-generation derivatives relies on innovative and efficient chemical methods. nih.gov Researchers have developed modular synthetic routes that allow for the creation of a diverse set of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives in just a few steps. metabolomicsworkbench.org Techniques like palladium-catalyzed C–H functionalization and transamidation chemistry provide powerful tools for building molecular complexity and generating novel analogues for biological screening. metabolomicsworkbench.org
Exploration of Novel Biological Targets and Therapeutic Applications
While the benzofuran scaffold is known for a range of activities, ongoing research continues to uncover novel biological targets and expand the potential therapeutic applications of this compound derivatives. nih.govnih.gov The versatility of the benzofuran core allows it to interact with a diverse array of proteins, making it a privileged scaffold in drug discovery. rsc.org
Oncology: Cancer remains a major focus for benzofuran derivatives. encyclopedia.pubcreative-proteomics.com Research has moved beyond general cytotoxicity to identify specific molecular targets involved in cancer progression. Novel targets include:
Lysine-specific demethylase 1 (LSD1): This enzyme is a promising target in oncology, and benzofuran derivatives have been designed as potent LSD1 inhibitors. acs.org One representative compound, 17i, exhibited excellent LSD1 inhibition (IC₅₀ = 0.065 μM) and potent anti-proliferation activity against various tumor cells. acs.org
Sirtuin 2 (SIRT2): A series of benzofuran derivatives have been identified as potent and selective inhibitors of SIRT2, a protein deacetylase implicated in cellular regulation and a potential cancer target. nih.gov
Pim-1 Kinase: This serine/threonine kinase is overexpressed in numerous tumors, and computational studies have investigated the binding modes of benzofuran-2-carboxylic acids as Pim-1 kinase inhibitors, providing a foundation for designing new anticancer agents. mdpi.com
PI3K/VEGFR-2: Hybrid benzofuran molecules have been designed and synthesized to act as dual inhibitors of PI3K and VEGFR-2, two key targets in cancer signaling pathways. nih.gov
Neurodegenerative Diseases: The multifactorial nature of conditions like Alzheimer's disease (AD) requires multi-target therapeutic approaches. Benzofuran-based compounds are being explored for their potential in this area:
Amyloid Beta (Aβ42) Aggregation: Certain N-phenylbenzofuran-2-carboxamide derivatives can modulate the aggregation of the Aβ42 peptide, a key event in the pathology of AD. Depending on their structure, these compounds can either inhibit or accelerate fibril formation, making them valuable tools for studying the disease mechanism.
Cholinesterase Inhibition and Neuroprotection: In the context of AD, researchers have designed 2-arylbenzofuran derivatives that inhibit cholinesterases and also act as ligands for cannabinoid receptors (CB2). One promising compound demonstrated neuroprotective activity against Aβ-induced toxicity and promoted an anti-inflammatory microglial phenotype.
The following table summarizes the inhibitory activity of selected benzofuran derivatives against various biological targets.
| Compound ID | Target | Activity (IC₅₀) | Disease Area |
| 17i | LSD1 | 0.065 µM | Cancer |
| 7e | SIRT2 | 3.81 µM | Cancer |
| 50g | A549 cell line | 0.57 µM | Cancer |
| 50g | HeLa cell line | 0.73 µM | Cancer |
| 7c | Acetylcholinesterase | 0.058 µM | Alzheimer's Disease |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A significant future direction in understanding the biological effects of this compound derivatives is the integration of multi-omics data. Traditional drug discovery often focuses on a single target, but the ultimate physiological effect of a compound is the result of complex interactions with numerous cellular pathways. Multi-omics approaches—including proteomics, transcriptomics, and metabolomics—provide a global, unbiased view of these changes.
Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells treated with a benzofuran derivative to untreated cells, researchers can identify not only the intended target but also off-target interactions and downstream signaling cascades. This is crucial for understanding the complete mechanism of action and predicting potential side effects. For instance, proteomics can reveal how a compound alters protein expression levels or post-translational modifications, providing a deep mechanistic understanding.
Transcriptomics: This technique analyzes the complete set of RNA transcripts in a cell. It can reveal how a benzofuran derivative alters gene expression, helping to identify the cellular pathways modulated by the compound. This information can corroborate findings from proteomics and provide a more complete picture of the drug's impact.
Metabolomics: This is the study of metabolites within a biological system. Treatment with a benzofuran derivative can cause distinct changes in the cellular metabolome. Identifying these changes can reveal which metabolic pathways are perturbed by the compound, offering insights into its mechanism of action and potential biomarkers of response.
Currently, the application of integrated multi-omics to specifically study this compound derivatives is an emerging area. However, its application represents a critical next step for a systems-level understanding, moving beyond single-target interactions to a holistic view of the compound's biological footprint.
Strategies for Translating Research Findings into Preclinical Development
The successful translation of a promising compound from basic research to a potential therapeutic requires a structured preclinical development program. This phase focuses on evaluating the compound's properties in more complex biological systems, including in vivo models, to gather essential data before any consideration for human studies.
Lead Optimization and Druggability Assessment: Promising "hit" compounds from initial screens must be optimized to improve their drug-like properties. This involves assessing their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. For example, a preliminary druggability evaluation of the LSD1 inhibitor 17i included assessments of its stability in liver microsomes and its inhibitory activity against key metabolic enzymes (CYPs). acs.org Such studies are vital to ensure the compound can reach its target in the body and persist long enough to exert a therapeutic effect without being rapidly metabolized.
In Vivo Efficacy Models: The ultimate test of a compound's potential is its efficacy in a living organism. For anticancer benzofuran derivatives, this typically involves studies in animal models, such as mouse xenograft models where human tumor cells are implanted into mice. acs.org The benzofuran derivative 17i, for instance, demonstrated robust antitumor efficacy in an H460 lung cancer xenograft model without causing significant side effects. acs.org For neuroprotective agents, preclinical evaluation may involve animal models of Alzheimer's disease to assess the compound's ability to ameliorate cognitive deficits or pathological markers, such as the expression of APP and Tau genes. nih.gov
Toxicity Studies: Early evaluation of a compound's potential toxicity is critical. Preclinical studies in animal models, such as rats, are conducted to identify any potential adverse effects on major organs. nih.gov For example, acute and chronic toxicity studies on a promising benzofuran-based acetylcholinesterase inhibitor showed no signs of toxicity or significant changes in blood profiles or organ function, and histopathological analysis revealed no damage to the liver, kidney, heart, or brain tissues. nih.gov These findings are essential for establishing a preliminary safety profile.
By focusing on these preclinical strategies, researchers can systematically build a comprehensive data package to validate the therapeutic potential of novel this compound derivatives and justify their further development.
Q & A
Q. Advanced
- NMR : H and C NMR resolve methoxy (-OCH), carboxamide (-CONH), and benzofuran ring protons. Aromatic protons typically appear at δ 6.5–8.0 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm .
- X-ray Crystallography : Determines molecular packing and hydrogen-bonding patterns (e.g., O–H⋯O interactions in carboxyl derivatives) critical for solid-state stability .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHNO derivatives) and fragmentation pathways .
How to resolve discrepancies in the crystallographic data of benzofuran derivatives during structural analysis?
Advanced (Data Contradiction Analysis)
Discrepancies often arise from:
- Polymorphism : Different crystallization solvents (e.g., benzene vs. ethyl acetate) yield distinct crystal forms. Validate using multiple solvent systems .
- Hydrogen Bonding : Intermolecular O–H⋯O bonds can alter unit cell parameters. Compare experimental data with DFT-optimized structures to identify artifacts .
- Disorder in Methoxy Groups : Refine occupancy ratios in X-ray data or employ low-temperature crystallography to reduce thermal motion effects .
What strategies mitigate side reactions during functionalization of the benzofuran ring?
Q. Advanced
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups via silylation) before introducing methoxy or carboxamide moieties .
- Regioselective Catalysis : Use Pd-catalyzed cross-coupling to direct substitutions to the 7-position, minimizing 3-/5-isomer formation .
- Kinetic Control : Short reaction times and low temperatures suppress over-oxidation of benzofuran precursors during methoxylation .
How to validate the biological activity of this compound derivatives in vitro?
Q. Advanced
- Dose-Response Assays : Test derivatives in cell lines (e.g., antiviral activity in Vero cells) at concentrations ranging from 1–100 µM, using cytotoxicity controls (e.g., MTT assay) .
- Enzyme Inhibition : Screen against target enzymes (e.g., dihydroorotate dehydrogenase) with IC determination via spectrophotometric methods .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify candidates with favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
